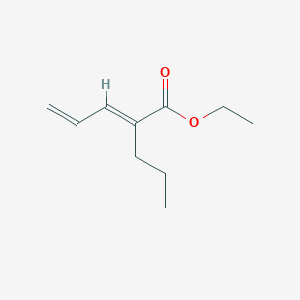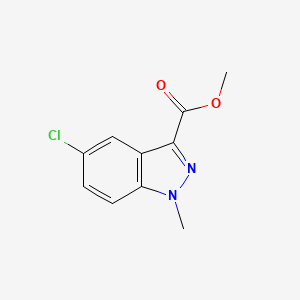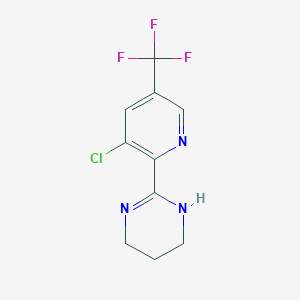![molecular formula C14H18N4O2 B12340456 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-](/img/structure/B12340456.png)
1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of indazole derivatives often involves metal-catalyzed synthesis due to its efficiency and high yield. The use of catalysts like Cu(OAc)2 and AgNO3 in the presence of suitable oxidants and solvents can facilitate the large-scale production of these compounds .
Chemical Reactions Analysis
Types of Reactions
1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the indazole ring .
Scientific Research Applications
1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- has several scientific research applications:
Medicinal Chemistry: Indazole derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridinyl-ethenyl substituent can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Nitroindazole: Similar in structure but lacks the pyridinyl-ethenyl substituent.
6-Nitro-1H-indazole: Another derivative with a nitro group but different substituents.
6-Nitroisoindazole: A structural isomer with similar properties.
Uniqueness
1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- is unique due to the presence of both a nitro group and a pyridinyl-ethenyl substituent. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H18N4O2 |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
6-nitro-3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole |
InChI |
InChI=1S/C14H18N4O2/c19-18(20)11-5-6-12-13(16-17-14(12)9-11)7-4-10-3-1-2-8-15-10/h1-4,7-8,11-14,16-17H,5-6,9H2/b7-4+ |
InChI Key |
JBXKMORUNAWVGF-QPJJXVBHSA-N |
Isomeric SMILES |
C1CC2C(CC1[N+](=O)[O-])NNC2/C=C/C3=CC=CC=N3 |
Canonical SMILES |
C1CC2C(CC1[N+](=O)[O-])NNC2C=CC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate](/img/structure/B12340401.png)

![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B12340418.png)





